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molecular formula C12H18O4 B8572254 [3-Methoxy-5-(3-methoxypropoxy)phenyl]methanol CAS No. 857271-97-7

[3-Methoxy-5-(3-methoxypropoxy)phenyl]methanol

Cat. No. B8572254
M. Wt: 226.27 g/mol
InChI Key: SVBQJSRDOYOCOI-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

Analogously to Method F, 3.15 g of 3-hydroxymethyl-5-methoxyphenol are reacted with 1-chloro-3-methoxypropane. The title compound is obtained as a slightly yellowish oil. Rf=0.27 (1:1 EtOAc-heptane). Rt=3.23.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.Cl[CH2:13][CH2:14][CH2:15][O:16][CH3:17]>>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([CH2:2][OH:1])[CH:4]=[C:5]([O:11][CH2:13][CH2:14][CH2:15][O:16][CH3:17])[CH:6]=1

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
OCC=1C=C(C=C(C1)OC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OCCCOC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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